molecular formula C7H5BrF2 B8064428 2-Bromo-1,3-difluoro-5-methylbenzene

2-Bromo-1,3-difluoro-5-methylbenzene

Cat. No. B8064428
M. Wt: 207.01 g/mol
InChI Key: XIRDNVIBVXIQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,3-difluoro-5-methylbenzene is a useful research compound. Its molecular formula is C7H5BrF2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thermochemical Properties : Halogen-substituted methylbenzenes, including compounds like 2-Bromo-1,3-difluoro-5-methylbenzene, have been studied for their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the thermochemical properties of these compounds (Verevkin et al., 2015).

  • Synthesis of Valuable Precursors : Such compounds are valuable precursors in various organic transformations, particularly in reactions involving the formation of benzynes. This is significant for the synthesis of diverse organic compounds (Diemer, Leroux, & Colobert, 2011).

  • Regioselective Substitution : The compound's structural analogs have been used to demonstrate modern organometallic methods for selective conversion into various organic acids and halogenated derivatives. This shows its potential in fine-tuning organic synthesis processes (Schlosser & Heiss, 2003).

  • Polymer Science Applications : Derivatives of this compound can be involved in polymerization processes. For instance, related compounds have been used in the synthesis of hyperbranched polyethers, which are significant in the field of polymer science (Uhrich, Hawker, Fréchet, & Turner, 1992).

  • Catalytic Processes : In the field of catalysis, its structural relatives have been used to study the liquid-phase oxidation of methylbenzenes, demonstrating their potential as catalysts or catalytic agents in organic reactions (Okada & Kamiya, 1981).

properties

IUPAC Name

2-bromo-1,3-difluoro-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRDNVIBVXIQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1,3-difluoro-5-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1,3-difluoro-5-methylbenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1,3-difluoro-5-methylbenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1,3-difluoro-5-methylbenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1,3-difluoro-5-methylbenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-1,3-difluoro-5-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.